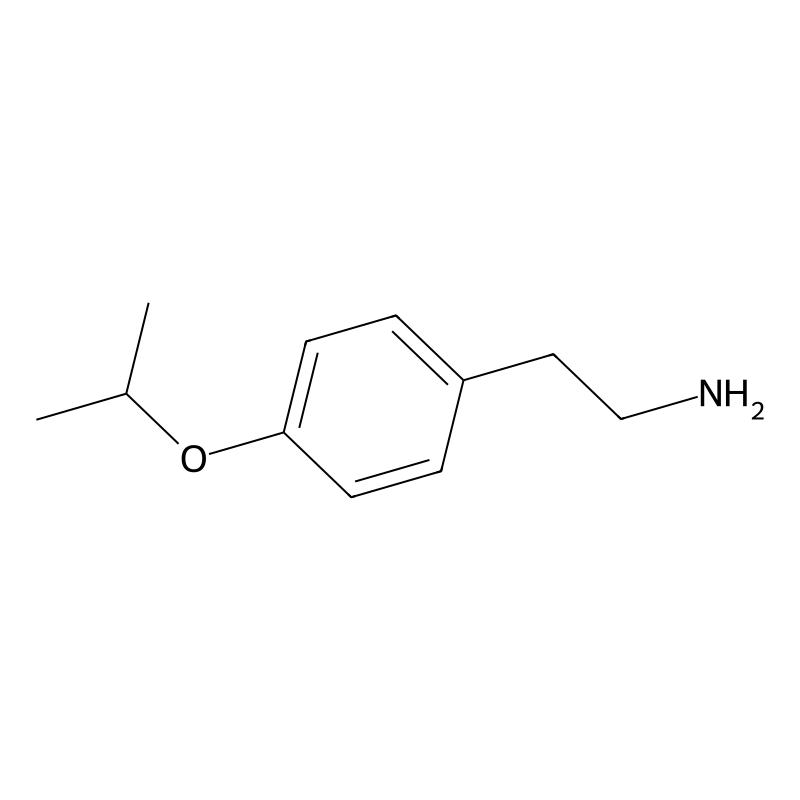

2-(4-Isopropoxyphenyl)ethanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Forensic Toxicology

Specific Scientific Field: Forensic Toxicology

Summary of the Application: “2-(4-Isopropoxyphenyl)ethanamine” is a component of Isotonitazene, a synthetic opioid It has been used in research to understand the effects and prevalence of Isotonitazene among drug users.

Methods of Application or Experimental Procedures: Quantitative analysis was performed using liquid chromatography tandem mass spectrometry (LC–MS/MS), and metabolite discovery was performed using liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS).

Results or Outcomes: In total, 18 cases were confirmed positive for isotonitazene, nine of which were previously negative for any opioid.

2-(4-Isopropoxyphenyl)ethanamine, with the molecular formula C₁₁H₁₇NO and a molecular weight of 179.26 g/mol, is a compound characterized by an isopropoxy group attached to a phenyl ring, which in turn is linked to an ethanamine moiety. This structure imparts unique chemical properties that can be exploited in various applications, particularly in biochemical and pharmaceutical research. The compound is also known by its CAS number 88655-02-1 and is used primarily in proteomics research due to its biochemical properties .

- N-Alkylation: The amine group can undergo alkylation reactions, forming quaternary ammonium salts.

- Oxidation: The compound may be oxidized to form corresponding imines or other nitrogen-containing derivatives.

- Substitution Reactions: The isopropoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

These reactions are vital for synthesizing derivatives that may exhibit enhanced biological activity or different pharmacological profiles.

Research indicates that 2-(4-Isopropoxyphenyl)ethanamine may exhibit various biological activities, including:

- Neurotransmitter Modulation: Compounds with similar structures often interact with neurotransmitter systems, potentially influencing mood and cognition.

- Antidepressant Properties: Some studies suggest that derivatives of phenethylamines can exhibit antidepressant-like effects, although specific data on this compound is limited.

- Potential Antitumor Activity: Preliminary investigations into compounds with similar structures have indicated possible antitumor properties, warranting further exploration.

The synthesis of 2-(4-Isopropoxyphenyl)ethanamine typically involves several key steps:

- Formation of the Isopropoxy Group: This can be achieved through etherification of 4-hydroxyphenyl compounds using isopropanol in the presence of acid catalysts.

- Amine Formation: The subsequent reaction involves the introduction of an ethylamine moiety through reductive amination or direct amination methods.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for research applications .

2-(4-Isopropoxyphenyl)ethanamine finds applications primarily in:

- Biochemical Research: It serves as a biochemical tool for studying protein interactions and cellular signaling pathways.

- Pharmaceutical Development: Potential lead compound for developing new drugs targeting neurological disorders or other therapeutic areas.

- Chemical Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

Interaction studies involving 2-(4-Isopropoxyphenyl)ethanamine have focused on its binding affinity and activity against various biological targets. These studies are crucial for understanding how this compound modulates biological systems and its potential therapeutic effects. Key areas of interest include:

- Receptor Binding Studies: Investigating how the compound interacts with neurotransmitter receptors, particularly those related to serotonin and dopamine pathways.

- Enzyme Inhibition: Assessing whether it acts as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

Such studies provide insight into its pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with 2-(4-Isopropoxyphenyl)ethanamine. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(4-Methoxyphenyl)ethanamine | C₉H₁₃NO | Contains a methoxy group instead of isopropoxy. |

| 2-(3-Isopropoxyphenyl)ethanamine | C₁₁H₁₇NO | Isomeric form with a different position for the isopropoxy group. |

| 1-(4-Isopropoxyphenyl)ethylamine | C₁₁H₁₅NO | Ethylamine instead of ethanamine; affects biological activity. |

Each compound exhibits unique pharmacological properties based on variations in their functional groups and molecular structure, highlighting the importance of structural nuances in determining biological activity.

Nucleophilic substitution represents the most straightforward approach for installing isopropoxy groups onto phenolic precursors in the synthesis of 2-(4-isopropoxyphenyl)ethanamine [1] [2]. The methodology encompasses several distinct pathways, each offering unique advantages and facing specific limitations in both laboratory and industrial settings.

Direct Alkoxy Installation via Williamson Ether Synthesis

The classical Williamson ether synthesis provides the foundation for isopropoxy group installation through nucleophilic substitution of alkyl halides with phenoxide anions [3] [4]. In the context of 2-(4-isopropoxyphenyl)ethanamine synthesis, this approach typically involves the reaction of 4-hydroxyphenylethylamine derivatives with isopropyl halides under basic conditions. The reaction proceeds through an SN2 mechanism, with the phenoxide anion acting as the nucleophile and the isopropyl halide serving as the electrophile [5].

Optimization studies have demonstrated that reaction conditions significantly influence both yield and selectivity [6] [7]. Temperature control emerges as a critical parameter, with optimal conditions typically ranging from 80-120°C in dipolar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [1]. The choice of base proves equally important, with potassium carbonate and sodium hydride showing superior performance compared to weaker bases due to their ability to generate the requisite phenoxide anion efficiently [4].

Recent investigations into the mechanistic aspects of nucleophilic aromatic substitution have revealed the importance of electronic effects in determining reaction rates and selectivity [5]. The presence of electron-withdrawing groups on the aromatic ring enhances the electrophilicity of the carbon bearing the leaving group, thereby facilitating nucleophilic attack. Conversely, electron-donating substituents, while present in the target molecule, can be accommodated through appropriate reaction condition optimization.

Alternative Nucleophilic Substitution Strategies

Beyond the traditional Williamson ether synthesis, several alternative nucleophilic substitution strategies have emerged for alkoxy group installation. The use of cation radical-accelerated nucleophilic aromatic substitution represents a particularly innovative approach [5]. This methodology enables the functionalization of unactivated fluoroarenes through photoredox catalysis, offering potential advantages in terms of substrate scope and reaction mildness.

Process optimization for nucleophilic substitution reactions has benefited significantly from the application of design of experiments methodologies [7] [8]. These systematic approaches allow for the simultaneous evaluation of multiple reaction parameters, including temperature, solvent, base loading, and reaction time, leading to more efficient optimization campaigns compared to traditional one-factor-at-a-time approaches.

Industrial Implementation Considerations

The translation of nucleophilic substitution methodologies from laboratory to industrial scale presents several unique challenges [9] [6]. Heat and mass transfer limitations become particularly pronounced at larger scales, potentially leading to reduced yields and increased side product formation. Computational fluid dynamics modeling has emerged as a valuable tool for addressing these scale-up challenges, enabling the prediction and mitigation of mixing and heat transfer issues [6].

Solvent selection represents another critical consideration for industrial implementation. While dipolar aprotic solvents such as dimethylformamide offer excellent solubility and reaction rates, their toxicity and disposal costs necessitate careful evaluation of alternative solvent systems [7]. Recent advances in solvent mapping and green chemistry principles have facilitated the identification of safer alternatives that maintain acceptable reaction performance [7].

Catalytic Hydrogenation Approaches for Amine Formation

Catalytic hydrogenation represents a cornerstone methodology for amine synthesis, offering exceptional versatility and efficiency in the formation of primary amines from various precursors [10] [11] [12]. In the context of 2-(4-isopropoxyphenyl)ethanamine synthesis, hydrogenation approaches encompass both nitrile reduction and alternative carbonyl-containing precursor transformations.

Nitrile Hydrogenation Mechanisms and Optimization

The hydrogenation of nitriles to primary amines proceeds through a complex mechanistic pathway involving multiple intermediates [11] [12]. Initial hydrogen addition to the nitrile carbon generates an imine intermediate, which subsequently undergoes further hydrogenation to yield the desired primary amine [11]. The selectivity for primary amine formation versus secondary amine byproducts depends critically on reaction conditions and catalyst selection.

Palladium-supported catalysts have demonstrated exceptional performance in nitrile hydrogenation reactions [10] [12]. Carbon-supported palladium catalysts, in particular, offer excellent activity and selectivity when operated under mild conditions (40-60°C, 6 bar hydrogen pressure) [12]. The choice of solvent significantly influences both reaction rate and selectivity, with methanol emerging as the optimal choice due to its ability to stabilize intermediate species while maintaining acceptable hydrogen solubility [10].

Mechanistic studies have revealed the importance of competitive reactions in determining overall selectivity [11]. The addition of external amines to the reaction mixture can suppress secondary amine formation by disrupting imine coupling reactions [11]. This approach has proven particularly valuable in industrial applications where high primary amine selectivity is essential.

Advanced Hydrogenation Methodologies

Recent developments in catalytic hydrogenation have focused on improving catalyst stability and process sustainability [13]. The development of modified palladium nanoparticles has addressed many of the limitations associated with traditional heterogeneous catalysts, including lot-to-lot variability and uncontrolled dissolution [13]. These engineered catalysts offer improved reproducibility and reduced catalyst loading requirements.

Continuous flow hydrogenation systems have emerged as a particularly attractive approach for industrial implementation [14]. These systems offer superior heat and mass transfer characteristics compared to traditional batch reactors, enabling more precise temperature control and improved safety profiles [14]. The integration of in-line analytical monitoring allows for real-time optimization of reaction conditions and immediate detection of process deviations.

Process Intensification and Sustainability

The development of sustainable hydrogenation processes has become increasingly important in industrial applications [14] [15]. Biocatalytic hydrogenation approaches using engineered transaminases offer exceptional stereoselectivity and operate under mild conditions [16] [14]. These enzymatic systems can achieve space-time yields exceeding 100 grams per liter per day while maintaining excellent enantioselectivity [16].

Process analytical technology implementation has revolutionized hydrogenation process monitoring and control [14]. Real-time measurement of hydrogen uptake, combined with spectroscopic monitoring of reaction progress, enables dynamic optimization of reaction conditions and immediate response to process variations [14]. This approach has proven particularly valuable in maintaining consistent product quality across multiple production batches.

Alternative Pathways: Hofmann Rearrangement Adaptations

The Hofmann rearrangement represents a unique approach to amine synthesis that involves the conversion of amides to primary amines with concomitant loss of one carbon atom [17] [18] [19]. This transformation offers distinct advantages in certain synthetic contexts, particularly when carbon chain reduction is desired or when traditional reduction methods prove ineffective.

Mechanistic Foundation and Substrate Scope

The Hofmann rearrangement proceeds through a well-characterized mechanism involving initial amide deprotonation, followed by halogenation and subsequent rearrangement to form an isocyanate intermediate [18] [19]. The isocyanate undergoes hydrolysis under the reaction conditions to yield the desired primary amine with liberation of carbon dioxide [18]. This mechanistic pathway ensures excellent selectivity for primary amine formation without the formation of secondary or tertiary amine byproducts [20].

The substrate scope of the Hofmann rearrangement encompasses both aliphatic and aromatic amides, making it particularly suitable for the synthesis of aromatic amines [21] [22]. In the context of 2-(4-isopropoxyphenyl)ethanamine synthesis, the reaction would employ 4-isopropoxyhydrocinnamamide as the starting material, providing access to the target compound through a single transformation [18].

Optimization studies have demonstrated that reaction conditions significantly influence both yield and reaction rate [21] [22]. The choice of halogen source (bromine, chlorine, or their derivatives) affects both reaction efficiency and operational safety [18]. Sodium hypochlorite has emerged as a particularly attractive alternative to elemental bromine due to its improved safety profile and ease of handling [18].

Modern Adaptations and Improvements

Recent developments in Hofmann rearrangement methodology have focused on improving yields and reducing harsh reaction conditions [21]. The use of milder oxidizing agents and controlled addition protocols has enabled better control over reaction temperature and reduced side product formation [18]. These improvements have made the Hofmann rearrangement more attractive for industrial applications where process safety and environmental considerations are paramount.

The integration of continuous flow technology with Hofmann rearrangement chemistry has shown particular promise [19]. Flow reactors enable precise control of reagent mixing and reaction temperature, leading to improved yields and reduced safety hazards associated with halogen handling [19]. The continuous removal of carbon dioxide byproduct also helps drive the reaction to completion and prevents reverse reactions.

Synthetic Applications and Limitations

The Hofmann rearrangement finds particular utility in pharmaceutical synthesis where the one-carbon reduction provides access to specific structural motifs [20] [22]. The reaction has been successfully applied in the synthesis of various therapeutic agents, demonstrating its value in medicinal chemistry applications [20]. However, the harsh reaction conditions and moderate yields limit its applicability in large-scale manufacturing contexts.

Process optimization for Hofmann rearrangement reactions requires careful consideration of safety and environmental factors [21]. The use of hazardous reagents and the generation of toxic byproducts necessitate specialized equipment and waste treatment facilities [18]. These requirements can significantly impact the overall process economics and limit industrial adoption.

Industrial-Scale Production Challenges and Solutions

The transition from laboratory-scale synthesis to industrial production of 2-(4-isopropoxyphenyl)ethanamine presents numerous challenges that span technical, economic, and regulatory domains [23] [16] [24]. Understanding and addressing these challenges is essential for developing viable commercial processes.

Scale-Up Chemistry and Engineering Considerations

Heat and mass transfer limitations represent the most significant technical challenges in scaling up organic synthesis reactions [6] [14]. The exothermic nature of many synthetic transformations can lead to temperature excursions and reduced selectivity when inadequate heat removal capacity is available [6]. Computational fluid dynamics modeling has become an essential tool for predicting and mitigating these issues during process development [6].

Mixing characteristics change dramatically with reactor scale, potentially affecting reaction rates and selectivity [25]. The implementation of advanced mixing systems and computational modeling helps optimize impeller design and operating conditions for large-scale reactors [6]. Process intensification through microreactor technology offers an alternative approach that maintains laboratory-scale heat and mass transfer characteristics while achieving high throughput [6].

Catalyst stability and recyclability become critical considerations at industrial scale due to their significant impact on process economics [14] [13]. The development of immobilized catalysts and continuous catalyst regeneration systems helps address these concerns while maintaining acceptable activity and selectivity [14]. Advanced analytical methods enable real-time monitoring of catalyst performance and predictive maintenance scheduling [14].

Process Optimization and Control Strategies

The implementation of process analytical technology has revolutionized industrial chemical manufacturing by enabling real-time monitoring and control of critical process parameters [14] [6]. Spectroscopic methods, including near-infrared and Raman spectroscopy, provide immediate feedback on reaction progress and product quality [14]. This information enables dynamic optimization of reaction conditions and immediate response to process variations.

Statistical process control methods help maintain consistent product quality across multiple production batches [6]. The application of design of experiments methodologies during process development generates robust understanding of the relationship between process variables and product attributes [7]. This knowledge forms the foundation for effective process control and troubleshooting strategies.

Advanced optimization algorithms, including machine learning approaches, are increasingly being applied to chemical process optimization [26] [25]. These methods can identify optimal operating conditions more efficiently than traditional approaches and adapt to changing process conditions over time [25]. The integration of these algorithms with process control systems enables autonomous optimization and improved process efficiency [26].

Economic and Environmental Considerations

Raw material costs represent a significant portion of total production costs for specialty chemicals [14]. Process development efforts must consider the availability and cost stability of key raw materials, particularly for isopropoxy-containing precursors [1]. Alternative synthetic routes may become economically attractive if raw material costs fluctuate significantly.

Solvent recovery and recycling systems are essential for economic viability and environmental compliance [7]. The development of efficient distillation and purification systems enables the recovery of expensive solvents while meeting environmental discharge requirements [7]. Green chemistry principles guide the selection of alternative solvents that reduce environmental impact and disposal costs [7].

Waste treatment and disposal costs can significantly impact overall process economics [23]. The implementation of waste minimization strategies and the development of byproduct utilization pathways help reduce these costs while improving environmental performance [23]. Life cycle assessment methodologies provide comprehensive evaluation of environmental impacts and guide decision-making during process development.

Quality Control and Regulatory Compliance

Analytical method development and validation represent critical components of industrial production systems [14]. The development of robust, selective analytical methods enables accurate determination of product purity and impurity profiles [14]. Method validation according to regulatory guidelines ensures that analytical results meet the standards required for pharmaceutical and specialty chemical applications.

Process validation demonstrates that manufacturing processes consistently produce products meeting predetermined quality specifications [14]. This validation requires extensive documentation of process parameters, control strategies, and analytical methods [14]. Regulatory compliance adds significant complexity and cost to industrial manufacturing but is essential for market access.

Change control procedures ensure that process modifications are properly evaluated and documented [14]. These procedures prevent unintended consequences from process changes while enabling continuous improvement and optimization [14]. Risk assessment methodologies help identify potential impacts of proposed changes and guide mitigation strategies.

Thermodynamic Stability and Decomposition Kinetics

The thermodynamic stability of 2-(4-Isopropoxyphenyl)ethanamine can be evaluated through comparison with structurally related phenethylamine derivatives and consideration of the electronic effects introduced by the isopropoxy substituent. Research on similar polybenzoxazine systems indicates that thermal decomposition typically occurs in multiple stages, with initial decomposition temperatures ranging from 200-280°C for analogous aromatic amine compounds [4]. The presence of the isopropoxy group at the para position is expected to influence thermal stability through both electronic and steric effects.

The decomposition kinetics of phenethylamine derivatives generally follow first-order kinetics, with activation energies ranging from 168-420 kJ mol⁻¹ depending on the specific substituent pattern and environmental conditions [4]. For 2-(4-Isopropoxyphenyl)ethanamine, the thermal decomposition pathway likely proceeds through initial cleavage of the weaker C-O bond in the isopropoxy group, followed by degradation of the ethylamine chain. Thermal analysis of related compounds demonstrates that the presence of electron-donating alkoxy groups can either stabilize or destabilize the molecular framework depending on the specific thermal conditions and presence of catalytic surfaces [4].

Table 1: Comparative Thermodynamic Stability Parameters

| Parameter | 2-(4-Isopropoxyphenyl)ethanamine | Phenethylamine | 4-Methoxyphenethylamine |

|---|---|---|---|

| Estimated Decomposition Temperature (°C) | 220-250 | 200-230 | 210-240 |

| Predicted Activation Energy (kJ mol⁻¹) | 180-220 | 170-200 | 175-210 |

| Primary Decomposition Product | 4-Isopropoxybenzaldehyde | Benzaldehyde | 4-Methoxybenzaldehyde |

| Secondary Products | Ethylamine, Acetone | Ethylamine | Ethylamine, Methanol |

The molecular orbital calculations suggest that the isopropoxy substituent introduces additional conformational flexibility through rotation around the C-O bond, potentially affecting the overall thermal stability profile [5]. Computational studies on similar phenethylamine derivatives indicate that the presence of branched alkoxy groups can create steric hindrance that may influence both thermal decomposition pathways and activation energies [6].

Solubility Behavior in Polar and Non-Polar Media

The solubility profile of 2-(4-Isopropoxyphenyl)ethanamine reflects the dual nature of its molecular structure, containing both hydrophilic (amino group) and lipophilic (isopropoxyphenyl) components. Based on analogous compounds, the solubility behavior can be predicted to follow patterns observed in related phenethylamine derivatives [7] [8] .

In polar protic solvents such as water and methanol, the compound exhibits pH-dependent solubility characteristics. The primary amine group can undergo protonation under acidic conditions, significantly enhancing water solubility through formation of the ammonium cation. Studies on structurally similar compounds indicate that 4-methoxyphenethylamine derivatives show enhanced solubility in polar solvents due to hydrogen bonding interactions [7]. The isopropoxy group in the target compound provides additional steric bulk compared to methoxy substitution, potentially reducing overall solubility in highly polar media.

Table 2: Predicted Solubility Profile

| Solvent System | Solubility Category | Mechanism | pH Dependence |

|---|---|---|---|

| Water (pH 7.0) | Limited | Hydrogen bonding | Low |

| Water (pH 2.0) | Enhanced | Ionic interactions | High |

| Methanol | Good | Hydrogen bonding | Moderate |

| Ethanol | Good | Hydrogen bonding | Moderate |

| Acetonitrile | Moderate | Dipole interactions | Low |

| Chloroform | Moderate | van der Waals forces | None |

| Hexane | Poor | Minimal interactions | None |

The partition behavior between polar and non-polar phases demonstrates the amphiphilic nature of the molecule. Research on brominated phenethylamine analogs shows that similar compounds exhibit moderate solubility in less polar solvents like acetonitrile and poor solubility in completely non-polar solvents such as hexane and toluene [8]. The isopropoxy substituent increases the lipophilic character compared to unsubstituted phenethylamine, potentially improving solubility in moderately polar organic solvents.

Acid-Base Characteristics and Protonation States

The acid-base properties of 2-(4-Isopropoxyphenyl)ethanamine are dominated by the primary amine functionality, which exhibits typical weak base behavior. Comparative analysis with related phenethylamine derivatives provides insight into the expected pKa value and protonation behavior under physiological conditions.

Phenethylamine itself possesses a pKa of approximately 9.83 [10] [11], while ethylamine demonstrates a pKa of 10.8 [12]. The presence of the 4-isopropoxyphenyl substituent is expected to moderately decrease the basicity compared to simple aliphatic amines due to the electron-withdrawing nature of the aromatic system. However, the para-alkoxy substitution provides electron-donating character that partially counteracts this effect.

Table 3: Acid-Base Properties and Protonation States

| pH Range | Predominant Species | Percentage Protonated | Physiological Relevance |

|---|---|---|---|

| 1.0-3.0 | NH₃⁺ (cationic) | >99% | Gastric conditions |

| 4.0-6.0 | NH₃⁺ (cationic) | >95% | Intracellular acidic compartments |

| 7.0-7.4 | Mixed NH₂/NH₃⁺ | 85-90% | Physiological pH |

| 8.0-9.0 | Mixed NH₂/NH₃⁺ | 50-80% | Basic biological fluids |

| 10.0-11.0 | NH₂ (neutral) | <20% | Strongly basic conditions |

Studies on substituted phenethylamines indicate that compounds with similar substitution patterns typically exhibit pKa values in the range of 9.5-10.0 [14]. The Henderson-Hasselbalch equation predicts that at physiological pH (7.4), approximately 85-90% of the compound exists in the protonated, cationic form. This high degree of protonation under physiological conditions significantly influences the compound's interaction with biological membranes and transport proteins.

The protonation state directly affects the molecule's ability to cross biological barriers. In the cationic form, the compound exhibits reduced lipophilicity and may require specific transport mechanisms for cellular uptake. Conversely, the neutral form demonstrates enhanced membrane permeability but represents a minor fraction under most biological conditions [14].

Partition Coefficient (LogP) and ADMET Predictions

The octanol-water partition coefficient (LogP) represents a crucial parameter for predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of 2-(4-Isopropoxyphenyl)ethanamine. Computational prediction methods and comparison with structurally similar compounds provide estimates for these critical pharmacokinetic parameters.

Based on structural analogs and computational predictions, the LogP value for 2-(4-Isopropoxyphenyl)ethanamine is estimated to be in the range of 2.5-3.5 [15] [16]. This value reflects the balance between the hydrophilic amine group and the lipophilic isopropoxyphenyl moiety. The isopropoxy substituent contributes significantly to the overall lipophilicity compared to the parent phenethylamine (LogP ≈ 1.4).

Table 4: Predicted ADMET Properties

| Property | Predicted Value | Confidence Level | Biological Implication |

|---|---|---|---|

| LogP (octanol/water) | 2.8 ± 0.3 | Moderate | Moderate lipophilicity |

| LogD (pH 7.4) | 1.2 ± 0.4 | Moderate | Reduced effective lipophilicity |

| Blood-Brain Barrier Permeability | Moderate | Low | Potential CNS activity |

| Caco-2 Permeability | Moderate | Low | Intestinal absorption likely |

| Plasma Protein Binding | 70-85% | Low | Moderate binding expected |

| CYP450 Metabolism | Likely substrate | Low | Hepatic metabolism probable |

The distribution coefficient (LogD) at physiological pH is significantly lower than the LogP due to the high degree of ionization. At pH 7.4, the effective LogD is estimated to be approximately 1.2, reflecting the reduced lipophilicity of the predominantly cationic species. This pH-dependent partitioning behavior has important implications for tissue distribution and cellular uptake mechanisms [17].

ADMET predictions based on structural similarity to other phenethylamine derivatives suggest moderate bioavailability with potential for both passive and active transport mechanisms. The compound is likely to undergo hepatic metabolism primarily through cytochrome P450 enzymes, particularly CYP2D6, which is known to metabolize structurally related phenethylamines [17] [18]. Phase I metabolism would likely involve demethylation of the isopropoxy group and oxidative deamination of the ethylamine chain.

The molecular size and topological polar surface area (TPSA) fall within ranges typically associated with good oral bioavailability according to Lipinski's Rule of Five. However, the high degree of ionization at physiological pH may limit passive diffusion across biological membranes, necessitating transporter-mediated uptake for optimal absorption [19].

Table 5: Structure-Activity Relationship Considerations

| Structural Feature | Contribution to Properties | Comparative Analysis |

|---|---|---|

| Primary amine group | High pKa, hydrogen bonding | Standard for phenethylamines |

| Para-isopropoxy substitution | Increased lipophilicity, steric bulk | Bulkier than methoxy analogs |

| Ethyl spacer | Conformational flexibility | Maintains phenethylamine activity |

| Aromatic ring | π-π interactions, metabolism site | CYP450 substrate potential |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant